

# The Discovery and Development of Dotinurad: A Technical Guide

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Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary cause of gout and is associated with cardiovascular and renal diseases. The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, is a key therapeutic target.[1] While uricosuric agents like benzbromarone are effective, concerns over off-target effects and toxicities, such as hepatotoxicity linked to mitochondrial impairment, have spurred the search for safer alternatives.[2][3] **Dotinurad** (formerly FYU-981) was discovered by Fuji Yakuhin Co., Ltd. through a strategic effort to create a novel uricosuric agent with high potency and an improved safety profile.[2][4] This was achieved by designing new phenol derivatives with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, moving away from the bis-aryl ketone structure of benzbromarone to mitigate its associated risks.[2]

### **Mechanism of Action**

**Dotinurad** is a potent and highly selective urate reabsorption inhibitor (SURI).[5] Its primary mechanism is the inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[1][6] By blocking URAT1, **dotinurad** prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.[7][8]

A key feature of **Dotinurad** is its high selectivity for URAT1 over other transporters involved in urate secretion, such as the ATP-binding cassette subfamily G member 2 (ABCG2) and organic anion transporters 1 and 3 (OAT1/OAT3).[5][9] This selectivity is believed to result in a more



efficient net excretion of uric acid compared to less selective agents, which may simultaneously inhibit both reabsorption and secretion pathways.[10]

Recent studies suggest a dual-inhibition mechanism for **Dotinurad**:

- Cis-inhibition: Competitive binding to the extracellular domain of URAT1, directly blocking uric acid from accessing the transporter.[11]
- Trans-inhibition: A unique mechanism where intracellularly accumulated **Dotinurad** inactivates URAT1 from the inside by attenuating the efflux of monocarboxylates, which is the necessary exchange for uric acid uptake. This potentiates its inhibitory effect beyond what is estimated from simple competitive binding.[11][12]

Caption: Mechanism of **Dotinurad** action on renal urate transport.

# Preclinical Development In Vitro Selectivity and Potency

**Dotinurad**'s inhibitory activity was evaluated against URAT1 and other key urate transporters. The results demonstrated its high potency for URAT1 and significantly weaker activity against ABCG2, OAT1, and OAT3, establishing its profile as a selective urate reabsorption inhibitor (SURI).[7]

Table 1: In Vitro Inhibitory Activity of **Dotinurad** and Other Uricosuric Agents



Compound	URAT1 IC50 (μM)	ABCG2 IC50 (μM)	OAT1 IC50 (μM)	OAT3 IC50 (μΜ)	URAT1 Selectivity Ratio (vs. OAT1/3/AB CG2)
Dotinurad	0.0372	4.16	4.08	1.32	~35-112x
Benzbromaro ne	0.190	>10	0.282	0.101	~0.5-1.5x
Lesinurad	30.0	>100	12.8	7.21	~0.2-0.4x
Probenecid	165	>100	11.2	19.8	~0.07-0.12x

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]

### In Vivo Pharmacodynamics in Cebus Monkeys

Studies in Cebus monkeys, a relevant non-human primate model for uric acid metabolism, confirmed the potent uricosuric effect of **Dotinurad**. A single oral administration resulted in a dose-dependent decrease in plasma urate levels and a corresponding increase in the fractional excretion of urate (FEUA).[7]

Table 2: Pharmacodynamic Effects of **Dotinurad** in Cebus Monkeys (4 hours post-dose)

Treatment Group	Dose (mg/kg)	Change in Plasma Urate (%)	Increase in FEUA (%)	
Vehicle Control	-	-	-	
Dotinurad	1	-23%	+50%	
Dotinurad	5	-35%	+110%	
Dotinurad	30	-50%	+180%	
Benzbromarone	30	Modest Effect	Not specified	

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]



# Key Experimental Protocols In Vitro URAT1 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of test compounds on URAT1-mediated uric acid transport.
- Methodology:
  - Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). Mock-transfected cells (without the URAT1 gene) are used as a negative control.
  - Uptake Assay:
    - Transfected cells are seeded into 24-well plates and grown to confluence.
    - Cells are pre-incubated for 15 minutes in a chloride-free buffer (e.g., Hanks' Balanced Salt Solution with gluconate salts) containing various concentrations of the test compound (e.g., **Dotinurad**).
    - The uptake reaction is initiated by adding the same buffer containing a fixed concentration of [14C]-labeled uric acid (e.g., 50 μM).
    - The incubation is carried out for a short period (e.g., 15 minutes) at 37°C.
  - Termination and Measurement:
    - The uptake is stopped by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiolabel.
    - Cells are lysed using a solution such as 0.1 N NaOH or 1% SDS.
    - The radioactivity within the cell lysate is quantified using a liquid scintillation counter.
  - Data Analysis: The uptake measured in mock-transfected cells is subtracted from that in URAT1-transfected cells to determine the specific URAT1-mediated transport. The



percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC<sub>50</sub> values are determined by fitting the data to a four-parameter logistic curve.

 Protocol based on methods described in Taniguchi T, et al. (2019) and recent cryo-EM studies.[7][13]

### In Vivo Pharmacodynamics in Cebus Monkeys

- Objective: To evaluate the uric acid-lowering (uricosuric) effects of **Dotinurad** in a relevant animal model.
- Methodology:
  - Animals: Adult male Cebus monkeys are used. Animals are housed individually and acclimated before the study.
  - Dosing: Animals are fasted overnight. Test compounds (**Dotinurad**, Benzbromarone) or vehicle (e.g., 0.5% methylcellulose solution) are administered orally via gavage.
  - Sample Collection:
    - Blood samples are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
    - Urine is collected over specified intervals (e.g., 0-4 hours, 4-8 hours) using metabolic cages.
  - Biochemical Analysis:
    - Plasma and urine samples are analyzed for uric acid and creatinine concentrations using standard enzymatic or HPLC methods.
  - Data Analysis:
    - Plasma urate levels are reported as a percentage change from baseline (pre-dose).

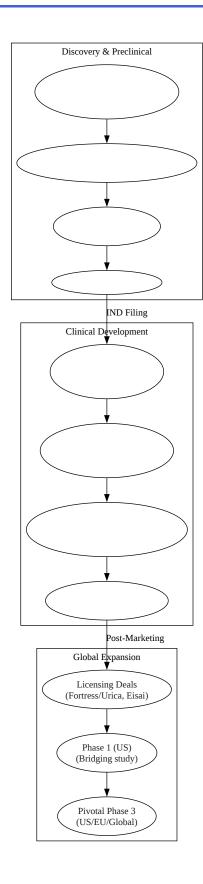


- The fractional excretion of urate (FEUA) is calculated using the formula: FE\_UA (%) = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine) × 100.
- Protocol based on methods described in Taniguchi T, et al. (2019).[7]

## **Clinical Development**

**Dotinurad** has undergone extensive clinical evaluation, primarily in Japan, demonstrating robust efficacy and a favorable safety profile.





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